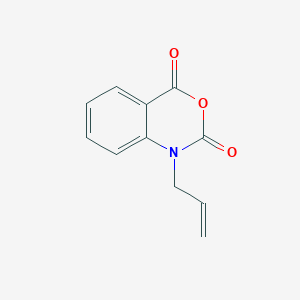

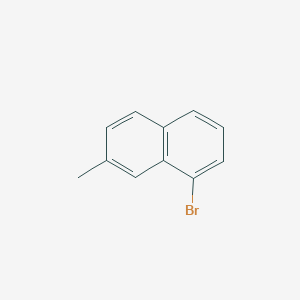

![molecular formula C27H16O B1595455 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one CAS No. 641-57-6](/img/structure/B1595455.png)

7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one

Vue d'ensemble

Description

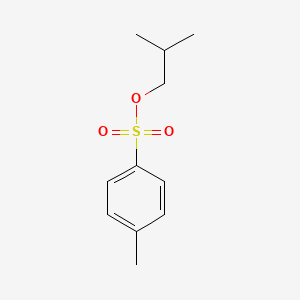

7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one is a chemical compound with the molecular formula C27H16O . It has an average mass of 356.415 Da and a monoisotopic mass of 356.120117 Da .

Molecular Structure Analysis

The molecular structure of 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one consists of 27 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The detailed 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis

7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one is a solid at room temperature . It appears as an amber to dark purple to black powder or crystal . The melting point of the compound is 289 °C .Applications De Recherche Scientifique

Photoaromatization and Valence Tautomerism

7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one has been studied in the context of photoaromatization and valence tautomerism. In a study, reactions with different alkyl derivatives led to the formation of decarbonylated adducts, which were further examined for their photoaromatization and valence tautomerism properties (Matsumoto et al., 1974).

Synthesis and Oxidation Properties

The synthesis and properties of 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one and its derivatives have been explored. These compounds have been found to be more stabilized and readily oxidized compared to related anions, with some derivatives exhibiting unique oxidation properties leading to dimeric compounds (Komatsu et al., 1988).

Crystal Structure Analysis

Research has also focused on the crystal structure of certain derivatives of 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one. For instance, the reaction between a lithium derivative and 1,2-dibromoethane resulted in a compound whose crystal structure was analyzed, contributing to understanding the molecular architecture of these derivatives (Jany et al., 1997).

Electrical Conductivity and Crystal Packing

In a novel application, a derivative of 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one exhibited high electrical conductivity in the crystalline state. The study evaluated the crystal structure, thermal, morphological characteristics, and second harmonic generation efficiency, providing insights into the material's electrical properties and potential applications (Bai et al., 2014).

Application in Organic Photovoltaics

The compound and its derivatives have been used in the development of organic photovoltaics. A study synthesized an alternating copolymer of a derivative, highlighting its excellent thermal stability and broad absorption range, making it suitable as a donor material in organic photovoltaic devices (Ranjith et al., 2012).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Propriétés

IUPAC Name |

7,9-diphenylcyclopenta[a]acenaphthylen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H16O/c28-27-23(18-9-3-1-4-10-18)25-20-15-7-13-17-14-8-16-21(22(17)20)26(25)24(27)19-11-5-2-6-12-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGHPFDLUNMBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C(C2=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295913 | |

| Record name | 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one | |

CAS RN |

641-57-6 | |

| Record name | NSC106262 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

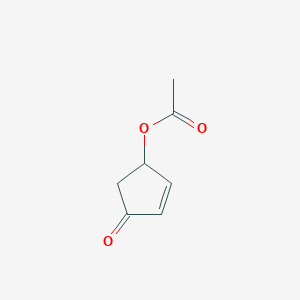

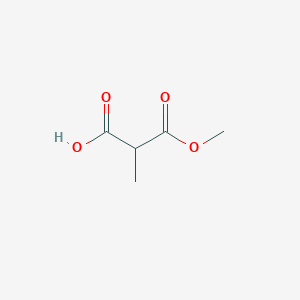

![6-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1595390.png)